(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Amination: The amino group is introduced via nucleophilic substitution reactions, where an amine reacts with a halogenated precursor.
Pyrrolidine Introduction: The pyrrolidine moiety is typically introduced through a nucleophilic substitution reaction involving pyrrolidine and a suitable leaving group on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrrolidine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinoline core or the phenyl ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like chlorine gas, fluorine-containing compounds, and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(morpholin-1-yl)methanone
- (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-((3-Chloro-4-fluorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone may exhibit unique properties due to the presence of the pyrrolidine moiety. This structural feature can influence the compound’s pharmacokinetic profile, binding affinity, and overall biological activity.
Properties
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O/c21-16-10-13(4-5-17(16)23)25-19-14-9-12(22)3-6-18(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGNWKRFTAZDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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